tert-Butyl piperazine-1-carboxylate acetate
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Overview
Description
Tert-Butyl piperazine-1-carboxylate acetate is a chemical compound with the molecular formula C9H18N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as a building block in organic synthesis and has various applications in the pharmaceutical and chemical industries .
Mechanism of Action
Target of Action
Tert-Butyl piperazine-1-carboxylate acetate, also known as 1-Boc-piperazine acetate, is primarily used in proteomics research . It is a compound useful in organic synthesis . .
Mode of Action
It is known to undergo buchwald-hartwig amination with various aryl halides to form corresponding amine derivatives . This reaction is a key step in the synthesis of many bioactive molecules and piperazine-containing drug substances .
Biochemical Pathways
It is used in the synthesis of monosubstituted piperazine intermediates of many bioactive molecules . These intermediates can then participate in various biochemical pathways depending on their specific structures and functional groups.
Pharmacokinetics
It is soluble in dmso, ethyl acetate, methanol, and water , which suggests it may have good bioavailability.
Result of Action
It is used in the synthesis of monosubstituted piperazine intermediates of many bioactive molecules . These intermediates can then exert various molecular and cellular effects depending on their specific structures and functional groups.
Action Environment
The action of 1-Boc-piperazine acetate can be influenced by various environmental factors. For instance, it is sensitive to air and should be stored in an inert atmosphere at 2-8°C . These conditions help maintain the stability of the compound and ensure its efficacy.
Biochemical Analysis
Biochemical Properties
“tert-Butyl piperazine-1-carboxylate acetate” is involved in various biochemical reactions. It undergoes Buchwald-Hartwig amination with various aryl halides to form corresponding amine derivatives . This compound can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine containing drug substances .
Molecular Mechanism
The molecular mechanism of “this compound” involves its interaction with aryl halides in Buchwald-Hartwig amination . This reaction forms corresponding amine derivatives, which can be used to synthesize various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-Butyl piperazine-1-carboxylate acetate can be synthesized through several methods. One common method involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like acetonitrile at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The compound is then purified through crystallization or distillation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl piperazine-1-carboxylate acetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Buchwald-Hartwig amination with aryl halides to form corresponding amine derivatives
Common Reagents and Conditions
Common reagents used in these reactions include aryl halides, bases like potassium carbonate, and catalysts such as palladium complexes. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules .
Scientific Research Applications
Tert-Butyl piperazine-1-carboxylate acetate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- 1-Boc-piperazine
Uniqueness
Tert-Butyl piperazine-1-carboxylate acetate is unique due to its specific tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and interaction with other molecules. This makes it particularly useful in the synthesis of sterically demanding molecules and in applications where selective reactivity is required .
Biological Activity
tert-Butyl piperazine-1-carboxylate acetate (CAS No. 143238-38-4) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, structural characteristics, and various biological activities, including antibacterial and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H22N2O4, with a molecular weight of 246.31 g/mol. The compound features a piperazine ring, which is a common motif in many bioactive molecules due to its ability to interact with various biological targets.
Table 1: Basic Properties of this compound
Property | Value |
---|---|
CAS Number | 143238-38-4 |
Molecular Formula | C₁₁H₂₂N₂O₄ |
Molecular Weight | 246.31 g/mol |
Boiling Point | Not specified |
Melting Point | Not specified |
LogP | Not specified |
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. In particular, it has shown efficacy against multi-drug resistant strains of bacteria such as Staphylococcus aureus . A study highlighted that this compound could enhance the effectiveness of existing antibiotics by inhibiting the AcrAB-TolC efflux pump in Escherichia coli , which is a major mechanism of antibiotic resistance .
Case Study: Efficacy against E. coli
- Objective : To evaluate the compound's ability to potentiate antibiotic activity.
- Method : In vitro assays were conducted using genetically engineered E. coli strains.
- Results : The compound did not exhibit intrinsic antibacterial activity (MIC > 250 μM) but significantly enhanced the effectiveness of antibiotics like chloramphenicol and ciprofloxacin when used in combination .
Anticancer Activity
The potential anticancer properties of this compound have also been investigated. It has been noted for its activity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity in Cancer Cells
- Objective : To assess the cytotoxic effects on hypopharyngeal tumor cells.
- Method : FaDu hypopharyngeal tumor cells were treated with varying concentrations of the compound.
- Results : The compound demonstrated cytotoxicity comparable to standard chemotherapy agents, indicating its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the piperazine ring and carboxylate group have been explored to enhance potency and selectivity.
Table 2: Summary of SAR Findings
Modification | Effect on Activity |
---|---|
Alkyl chain length | Increased lipophilicity; improved membrane permeability |
Functional group variation | Altered binding affinity to target proteins |
Stereochemistry | Influenced receptor selectivity and efficacy |
Properties
IUPAC Name |
acetic acid;tert-butyl piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.C2H4O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11;1-2(3)4/h10H,4-7H2,1-3H3;1H3,(H,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYAIUMHCRSUDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)N1CCNCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143238-38-4 |
Source
|
Record name | 1-Boc-piperazine acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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